2,4-Difluoro-3-methylbenzonitrile
Overview
Description
2,4-Difluoro-3-methylbenzonitrile is a chemical compound with the molecular formula C8H5F2N . It is also known by other names such as 3-Cyano-2,6-difluorotoluene .
Synthesis Analysis
This compound has a wide range of applications, making it a versatile and valuable chemical compound. One of its primary uses is in the synthesis of pharmaceutical intermediates .Molecular Structure Analysis
The molecular weight of this compound is 153.13 . The InChI code for this compound is 1S/C8H5F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 42-45°C .Scientific Research Applications
Polymer Solar Cells
- Application : Enhancing Power Conversion Efficiencies
- Insight : A study by Seonju Jeong et al. (2011) found that adding a perfluorinated compound to polymer solar cells improved their power conversion efficiency due to enhanced short circuit current and fill factor.
- Application : Synthesis of Radiofluorinated Compounds
- Insight : Research by Zlatopolskiy et al. (2012) demonstrated that fluorobenzonitrile oxides can rapidly react with alkenes and alkynes, making them suitable for preparing low-molecular-weight radiopharmaceuticals.
- Application : Development of Novel Polymers
- Insight : Kimura et al. (2001) reported the synthesis of novel fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile, highlighting their excellent solubilities and high thermal stability (Kimura et al., 2001).
- Application : Investigating Fluorobenzonitriles
- Insight : A study by Kamaee et al. (2015) used Fourier transform microwave spectroscopy to investigate the rotational spectra of fluorinated benzonitriles, including 2,4-difluorobenzonitrile.
- Application : Intermediate for Herbicides
- Insight : Cheng Zhi-ming (2006) described the synthesis of 3,4-difluorobenzonitrile, an important intermediate for selective herbicides (Cheng Zhi-ming, 2006).
- Application : Studying Nucleophilic Attack by Enolate Anions
- Insight : Guedira and Beugelmans (1992) explored the behavior of ketone enolate anions in substitutions on fluorobenzonitrile substrates, providing insights into the mechanisms of such reactions (Guedira & Beugelmans, 1992).
- Application : Studying Thermochemical Properties
- Insight : Research by Zaitseva et al. (2015) focused on the gas-phase enthalpies of formation of methylbenzonitriles, providing important data for thermochemical studies.
- Application : Synthesis of Fluorinated Compounds
- Insight : Studies by Suzuki and Kimura (1991) have shown methods to synthesize 3,4-difluorobenzonitrile and other monofluorobenzonitriles, expanding the scope of synthetic organic chemistry.
- Application : Understanding Charge Transfer and Conversion
- Insight : Galievsky et al. (2005) conducted a study on the ultrafast intramolecular charge transfer with tetrafluoro-aminobenzonitriles, important for understanding optoelectronic processes (Galievsky et al., 2005).
- Application : Analyzing Structural and Electronic PropertiesThese studies highlight the versatility of 2,4-Difluoro-3-methylbenzonitrile in scientific research, spanning from material science to pharmaceutical applications. Each research paper offers a unique perspective on the potential uses and characteristics of this compound.
- Insight : Ribeiro da Silva et al. (2012) provided an energetic and structural study of fluorobenzonitriles, which is crucial for understanding their electronic properties (Ribeiro da Silva et al., 2012).
Safety and Hazards
2,4-Difluoro-3-methylbenzonitrile is classified as dangerous. It is harmful if swallowed or if inhaled, toxic in contact with skin, causes skin irritation, and causes serious eye irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Properties
IUPAC Name |
2,4-difluoro-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNHZCHETSTMOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462910 | |
Record name | 2,4-Difluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847502-87-8 | |
Record name | 2,4-Difluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 847502-87-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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